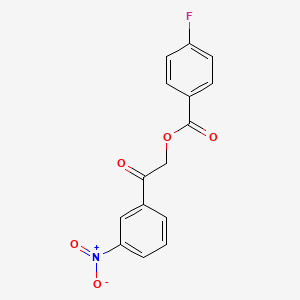![molecular formula C16H17Cl2N5O B5366230 N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5366230.png)
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cancer progression and inflammation. This compound also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also acts as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This compound is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its therapeutic applications.
Future Directions
There are several future directions for the research on N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One potential area of research is the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the synergistic effects of this compound with other compounds, such as chemotherapy drugs and other HDAC inhibitors. Finally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and metabolic diseases, should be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is warranted to fully understand its therapeutic potential and limitations.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves the reaction of 3,4-dichloroaniline with 2-(4-piperazin-1-ylphenyl)acetic acid, followed by the addition of pyrimidine-2-amine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-13-3-2-12(10-14(13)18)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMVVZJPWUJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)


![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)

![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)